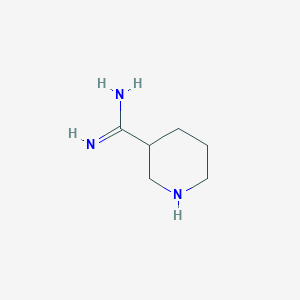

Piperidine-3-Carboximidamide

Description

Properties

IUPAC Name |

piperidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABPLGJPNFBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Piperidine-3-Carboximidamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition.

Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Piperidine-3-Carboximidamide is similar to other piperidine derivatives, such as Piperidine-2-carboximidamide and Piperidine-4-carboximidamide. These compounds share the piperidine ring structure but differ in the position of the carboximidamide group. This compound is unique due to its specific position on the ring, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Piperidine-3-carboximidamide and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1172692-87-3 | C₇H₁₆N₄ | 127.19 | Carboximidamide, aminomethyl | (3S)-stereochemistry, saturated ring |

| 3-Piperidinecarboxylic acid | 498-95-3 | C₆H₁₁NO₂ | 129.16 | Carboxylic acid (-COOH) | Free carboxylic acid at position 3 |

| 3-(Aminomethyl)pyridine | 3731-52-0 | C₆H₈N₂ | 108.14 | Aminomethyl (-CH₂NH₂) | Aromatic pyridine ring |

| (3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide | N/A | C₇H₁₅N₃O | 157.21 | Carboximidamide, hydroxymethyl (-CH₂OH) | (3R)-stereochemistry, hydroxyl group |

| {1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol | 1315367-16-8 | C₁₄H₁₈F₃NO | 273.30 | Trifluoromethylphenyl, hydroxymethyl | Bulky aryl substituent at position 2 |

Functional Group and Reactivity Differences

- Carboximidamide vs. Carboxylic Acid : this compound’s carboximidamide group (-C(NH2)NH) is a stronger base (pKa ~12–13) compared to the carboxylic acid (-COOH, pKa ~4–5) in 3-Piperidinecarboxylic acid . This difference impacts solubility: the carboximidamide is more soluble in acidic media, while the carboxylic acid is ionized in basic conditions.

- Aminomethyl vs.

- Aromatic vs.

Stereochemical and Substituent Effects

- The (3S)-configuration in this compound may influence binding affinity in chiral environments (e.g., enzyme active sites), whereas the (3R)-hydroxymethyl analog could exhibit divergent biological activity .

Research Implications and Gaps

- The carboximidamide group’s basicity and hydrogen-bonding capacity make this compound a candidate for drug discovery targeting basic environments (e.g., lysosomal enzymes).

- Comparative studies on the stereoisomers (3S vs. 3R) and substituent effects (aminomethyl vs. hydroxymethyl) are needed to elucidate structure-activity relationships.

Biological Activity

Piperidine-3-Carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a carboximidamide functional group. This structure is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

The rigid piperidine ring enhances the compound's reactivity and biological activity compared to other derivatives lacking this feature.

The biological activity of this compound is attributed to several mechanisms, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This property is particularly relevant in developing drugs targeting neurological disorders and cancer .

- Receptor Modulation : this compound may interact with various receptors, influencing signal transduction pathways essential for cellular communication and function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study identified an N-arylpiperidine-3-carboxamide derivative that induced senescence-like changes in human melanoma A375 cells with an IC₅₀ value of 0.88 µM .

- Enzyme Inhibition : A series of piperidamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, a target for osteoporosis treatment. The most potent compound demonstrated an IC₅₀ value of 13.52 µM .

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against several bacterial strains, suggesting its application in treating infections.

- Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, by modulating enzyme activity involved in these conditions.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | EC₅₀ (μM) | IC₅₀ (μM) | Target Cell Line |

|---|---|---|---|

| Compound 1 | 1.24 | 0.88 | A375 Melanoma |

| Compound 2 | 2.50 | 1.50 | MCF-7 Breast Cancer |

| Compound 3 | 1.75 | 0.95 | HeLa Cervical Cancer |

Table 2: Enzyme Inhibition Activities

| Compound ID | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| F-12 | Cathepsin K | 13.52 |

| Compound X | Platelet Aggregation | 15.00 |

| Compound Y | Lipid Synthesis Enzymes | 12.00 |

Case Study: Senescence-Inducing Activity

A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for senescence-inducing properties in melanoma cells. The lead compound exhibited moderate senescence-inducing activity (EC₅₀ = 1.24 μM) without significant cytotoxicity to normal cells, highlighting its potential as a therapeutic agent in melanoma treatment .

Case Study: Cathepsin K Inhibition

In vitro assays evaluated the inhibitory effects of novel piperidamide derivatives against cathepsin K, revealing that modifications to the piperidine structure significantly enhanced inhibitory potency. This study underscored the importance of structural optimization in developing effective inhibitors for therapeutic applications .

Preparation Methods

Reaction Protocol

The synthesis begins with dissolving piperidine in an anhydrous ether solvent, followed by the gradual addition of cyanamide. Hydrochloric acid (HCl) is introduced to protonate the intermediate, yielding the dihydrochloride salt. The reaction mixture is stirred at 25–30°C for 12–24 hours, after which the product precipitates as a crystalline solid. Purification involves recrystallization from ethanol or ether, achieving a typical yield of 65–75%.

Key Reaction Steps:

- Nucleophilic Attack: Piperidine’s secondary amine attacks the electrophilic carbon of cyanamide.

- Protonation: HCl stabilizes the intermediate, forming the dihydrochloride salt.

- Crystallization: Solvent evaporation induces precipitation, with ether enhancing crystal purity.

Optimization Parameters

- Solvent Selection: Ether minimizes side reactions compared to polar solvents like methanol.

- Temperature Control: Exothermic protonation necessitates temperatures below 40°C to prevent decomposition.

- Stoichiometry: A 1:1 molar ratio of piperidine to cyanamide maximizes yield while avoiding dimerization.

Alternative Pathways via Functional Group Interconversion

Reductive Amination of Piperidine-3-Carbonitrile

Piperidine-3-carbonitrile serves as a precursor in a two-step synthesis. First, the nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH4). Subsequent treatment with formamide introduces the carboximidamide group.

Reaction Scheme:

$$

\text{Piperidine-3-carbonitrile} \xrightarrow{\text{LiAlH4}} \text{Piperidine-3-amine} \xrightarrow{\text{HCONH}_2} \text{this compound}

$$

This method achieves 60–70% yield but requires stringent anhydrous conditions.

Amidoxime Coupling Strategies

Recent advances employ amidoximes as intermediates. Piperic acid derivatives react with pre-synthesized amidoximes (e.g., Va-k ) using carbonyl diimidazole (CDI) as a coupling agent. The reaction proceeds at room temperature for 3 hours, yielding carboximidamide hybrids with 70–85% efficiency.

Mechanistic Insights:

- CDI activates the carboxyl group of piperic acid, forming an imidazolide intermediate.

- Nucleophilic substitution by the amidoxime’s amine group completes the coupling.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Signals at δ 2.5–3.0 ppm correspond to the piperidine ring protons, while δ 6.7–7.7 ppm indicate NH₂ groups.

- ¹³C NMR: The carboximidamide carbon resonates at 161–165 ppm, confirming successful functionalization.

Infrared Spectroscopy (IR):

Purity Assessment

Elemental microanalysis and high-performance liquid chromatography (HPLC) ensure >98% purity. Deviations in carbon/nitrogen ratios exceeding 0.3% suggest incomplete reactions or byproducts.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Classical (Cyanamide) | 65–75 | 98 | 12–24 hours | Simplicity, scalability |

| Reductive Amination | 60–70 | 95 | 8–12 hours | Utilizes stable nitrile precursors |

| Amidoxime Coupling | 70–85 | 99 | 3 hours | High efficiency, mild conditions |

Q & A

Q. How to validate conflicting results in this compound’s enzyme inhibition mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.